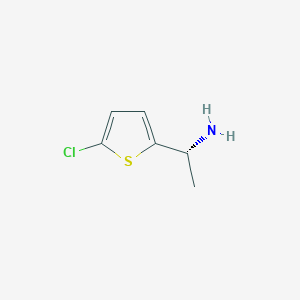![molecular formula C19H19F2N3OS2 B13153561 5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5'-methyl-[2,2'-bithiazole]-4-carboxamide](/img/structure/B13153561.png)
5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5'-methyl-[2,2'-bithiazole]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorinated alkyl and benzyl groups attached to a bithiazole core. The presence of fluorine atoms in the molecule often imparts unique chemical and biological properties, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Bithiazole Core: This step involves the cyclization of appropriate thioamide and halide precursors under controlled conditions.
Introduction of Fluorinated Groups: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling Reactions: The final steps often involve coupling reactions to attach the fluorobenzyl and fluoromethylpropyl groups to the bithiazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide involves its interaction with specific molecular targets. The fluorinated groups can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The bithiazole core may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: Another fluorinated compound with a different core structure.
2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine: A compound with similar fluorinated groups but different functional groups.
Uniqueness
The uniqueness of 5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide lies in its bithiazole core and the specific arrangement of fluorinated groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H19F2N3OS2 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
5-(1-fluoro-2-methylpropyl)-N-[(4-fluorophenyl)methyl]-2-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H19F2N3OS2/c1-10(2)14(21)16-15(24-19(27-16)18-23-8-11(3)26-18)17(25)22-9-12-4-6-13(20)7-5-12/h4-8,10,14H,9H2,1-3H3,(H,22,25) |
Clé InChI |
BKEXFBCZCXFLCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(S1)C2=NC(=C(S2)C(C(C)C)F)C(=O)NCC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate](/img/structure/B13153526.png)



![4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13153546.png)


